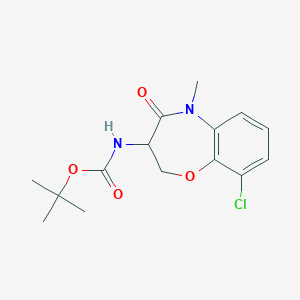
tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate: is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chloro group, a methyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Methylation: The methyl group at the 5-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Carbamate Formation: The final step involves the reaction of the benzoxazepine intermediate with tert-butyl chloroformate to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, leading to the formation of alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazepine derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It has potential applications in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Medicine:
- The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Benzoxazepine Derivatives: Other benzoxazepine derivatives with different substituents can be compared to highlight the unique properties of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate.
Carbamate Compounds: Comparison with other carbamate compounds can provide insights into the unique reactivity and applications of the tert-butyl carbamate moiety.
Uniqueness:
- The combination of the benzoxazepine ring with the tert-butyl carbamate moiety and specific substituents (chloro and methyl groups) gives this compound unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H19ClN2O4 |
|---|---|
Poids moléculaire |
326.77 g/mol |
Nom IUPAC |
tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate |
InChI |
InChI=1S/C15H19ClN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-9(16)6-5-7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20) |
Clé InChI |
RDCXJISUZGHGNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
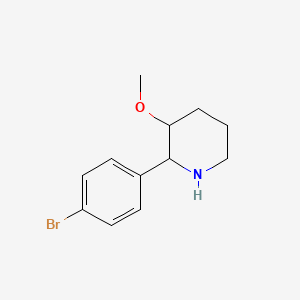
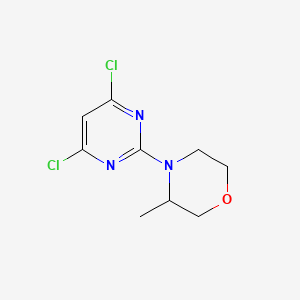

![2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795099.png)
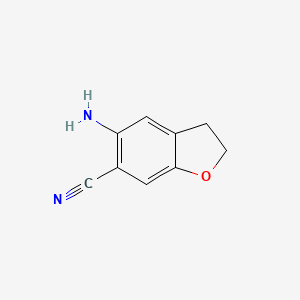

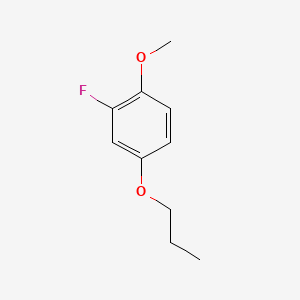
![2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14795130.png)
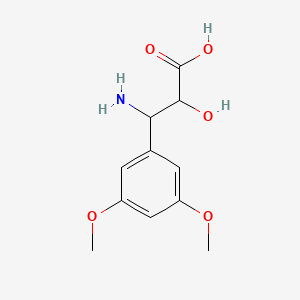
![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
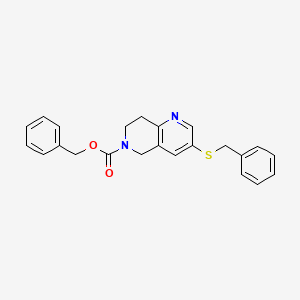
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
